molecular formula C8H15Cl2N3 B3247126 rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, trans CAS No. 1808321-79-0

rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, trans

Cat. No.: B3247126
CAS No.: 1808321-79-0
M. Wt: 224.13
InChI Key: ZHPOGLWAEFJKLC-OQUWVHHMSA-N
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Description

rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, trans is a synthetic compound that belongs to the class of cyclopropane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, trans typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.

    Introduction of the pyrazole moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Formation of the dihydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient (API) in medications.

    Industry: The compound could be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, trans would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane derivatives: Other compounds with a cyclopropane ring, such as cyclopropane carboxylic acid or cyclopropane amines.

    Pyrazole derivatives: Compounds like 1,3-dimethyl-1H-pyrazole or 4-methyl-1H-pyrazole.

Uniqueness

rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, trans is unique due to its specific combination of a cyclopropane ring and a pyrazole moiety, which could confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(1R,2S)-2-(1,5-dimethylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-5-7(4-10-11(5)2)6-3-8(6)9;;/h4,6,8H,3,9H2,1-2H3;2*1H/t6-,8+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPOGLWAEFJKLC-OQUWVHHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2CC2N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)[C@@H]2C[C@H]2N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, trans
Reactant of Route 2
rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, trans
Reactant of Route 3
rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, trans
Reactant of Route 4
rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, trans
Reactant of Route 5
rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, trans
Reactant of Route 6
rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, trans

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